molecular formula C12H15N B1626899 3-Isopropyl-2-methyl-1H-indole CAS No. 31151-19-6

3-Isopropyl-2-methyl-1H-indole

Cat. No. B1626899
CAS RN: 31151-19-6
M. Wt: 173.25 g/mol
InChI Key: WEDBVPQYBDSVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05179211

Procedure details

Aniline was reacted with methyl isobutyl ketone in the same way as in Example 3. 3-Isopropyl-2-methylindole was formed in a yield of 86% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([C:12]([CH3:14])=O)[CH:9]([CH3:11])[CH3:10]>>[CH:9]([C:8]1[C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[NH:1][C:12]=1[CH3:14])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(NC2=CC=CC=C12)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.